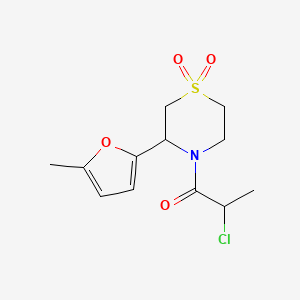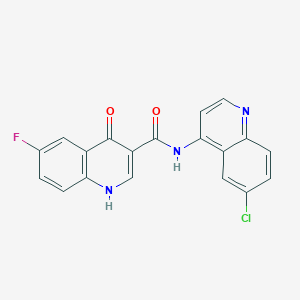
1-(Chloroacétyl)-5-nitroindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloroacetyl)-5-nitroindoline is a chemical compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound is characterized by the presence of a chloroacetyl group at the first position and a nitro group at the fifth position of the indoline ring
Applications De Recherche Scientifique
1-(Chloroacetyl)-5-nitroindoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mécanisme D'action
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that occur within a cell. In each pathway, a principal chemical is modified by chemical reactions. These reactions are catalyzed by enzymes . Without specific information, it’s hard to say which pathways “1-(Chloroacetyl)-5-nitroindoline” might affect.
Pharmacokinetics
Pharmacokinetics involves how the body affects a specific drug after administration. It includes absorption, distribution, metabolism, and excretion (ADME) of the drug
Méthodes De Préparation
The synthesis of 1-(Chloroacetyl)-5-nitroindoline typically involves the following steps:
Starting Materials: The synthesis begins with indoline, which is nitrated to introduce the nitro group at the fifth position.
Chloroacetylation: The nitrated indoline is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as pyridine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Chloroacetyl)-5-nitroindoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Oxidation: The indoline ring can be oxidized to indole derivatives under specific conditions.
Common reagents and conditions used in these reactions include chloroacetyl chloride, pyridine, hydrogen gas, metal catalysts, and various oxidizing and reducing agents. The major products formed from these reactions include substituted amides, esters, and amino derivatives.
Comparaison Avec Des Composés Similaires
1-(Chloroacetyl)-5-nitroindoline can be compared with other indoline derivatives such as:
1-(Chloroacetyl)-indoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindoline: Lacks the chloroacetyl group, reducing its ability to form covalent bonds with biological molecules.
1-(Bromoacetyl)-5-nitroindoline: Similar structure but with a bromoacetyl group, which may have different reactivity and biological activity.
The uniqueness of 1-(Chloroacetyl)-5-nitroindoline lies in the presence of both the chloroacetyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Conclusion
1-(Chloroacetyl)-5-nitroindoline is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable tool in medicinal chemistry, materials science, and biological research.
Propriétés
IUPAC Name |
2-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-6-10(14)12-4-3-7-5-8(13(15)16)1-2-9(7)12/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIVJRJHRKEQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)
![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)
![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine](/img/structure/B2521586.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)

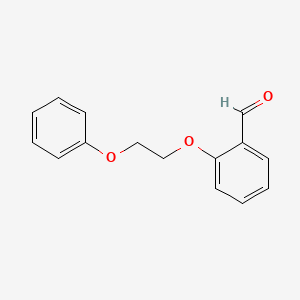
![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
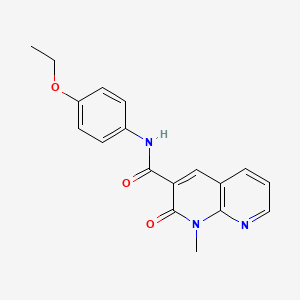
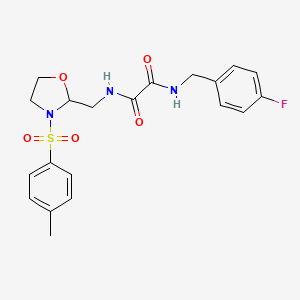
![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)
